![molecular formula C18H18N2O6S B3303046 1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 919681-34-8](/img/structure/B3303046.png)
1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Overview
Description
The compound appears to contain a 3,4-dimethoxyphenyl group, which is a common motif in organic chemistry . It also contains an azolidine-2,5-dione group, which is a type of heterocyclic compound. The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the azolidine-2,5-dione group could make it susceptible to reactions such as ring-opening .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. These properties could include solubility, melting point, boiling point, and reactivity .Mechanism of Action
The mechanism of action of 1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is not fully understood. However, it has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune response. This compound has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to stimulate insulin secretion from pancreatic β-cells by activating the ATP-sensitive potassium channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a crucial role in the regulation of inflammation and immune response. This compound has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to stimulate insulin secretion from pancreatic β-cells, which is crucial for the regulation of blood glucose levels.
Advantages and Limitations for Lab Experiments
1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and study. Additionally, this compound has been found to exhibit various properties, making it a versatile compound for research purposes. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its effects. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic applications. Finally, the development of new derivatives of this compound with improved properties is another potential future direction for research.
Scientific Research Applications
1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-diabetic properties by stimulating insulin secretion from pancreatic β-cells. These properties make this compound a promising compound for the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIIENMDMVPAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




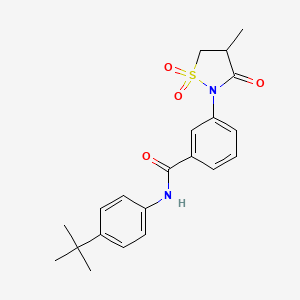
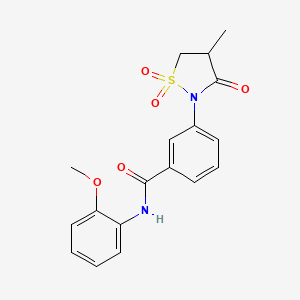

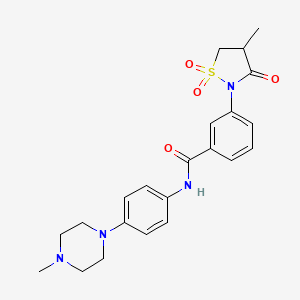
![1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302989.png)

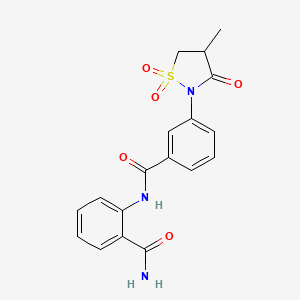
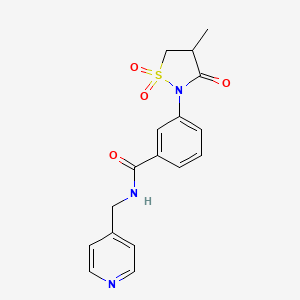

![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B3303031.png)
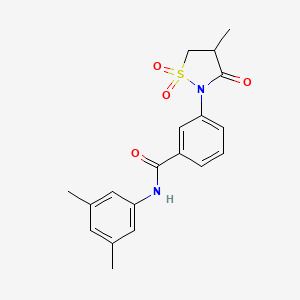
![1-(4-{[(2-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3303043.png)
![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzene](/img/structure/B3303064.png)